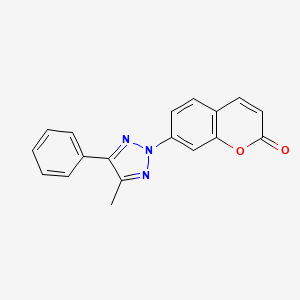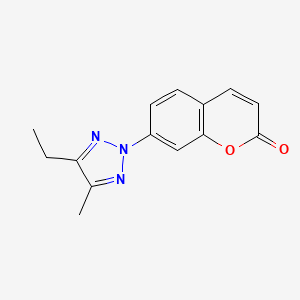
7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring in its structure enhances its chemical reactivity and biological properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the optimization of reaction conditions such as temperature, pressure, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups attached to the triazole ring.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-2-one and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of chromen-2-one are being investigated for their potential as therapeutic agents. The presence of the triazole ring can enhance the compound’s ability to bind to enzymes and receptors, potentially leading to the development of new drugs for treating infections, cancer, and other diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one involves its interaction with various molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The chromen-2-one core can also interact with DNA and proteins, potentially leading to the modulation of biological pathways involved in cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(4-Methyl-5-phenyltriazol-2-yl)chromen-2-one
- 7-(4-Ethyl-5-phenyltriazol-2-yl)chromen-2-one
- 7-(4-Propyl-5-methyltriazol-2-yl)chromen-2-one
Uniqueness
7-(4-Ethyl-5-methyltriazol-2-yl)chromen-2-one is unique due to the specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The ethyl and methyl groups provide a distinct steric and electronic environment, potentially leading to different interactions with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
7-(4-ethyl-5-methyltriazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-12-9(2)15-17(16-12)11-6-4-10-5-7-14(18)19-13(10)8-11/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWRMIUUUBSWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(N=C1C)C2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
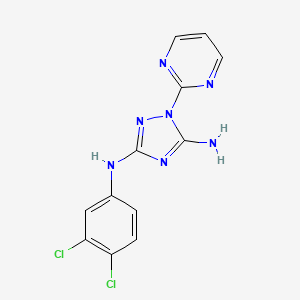
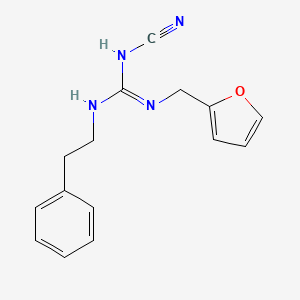
![1-[2-(4-Chlorophenyl)-1-imidazol-1-yl-2-oxoethyl]azocan-2-one](/img/structure/B8043171.png)
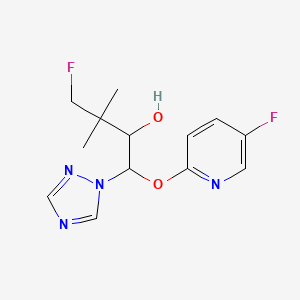
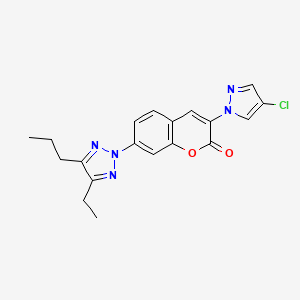
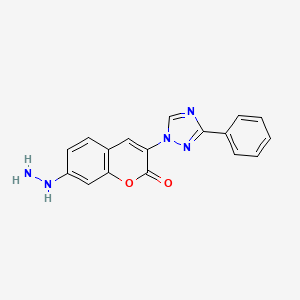
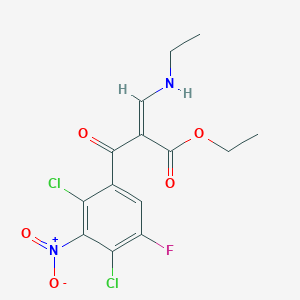
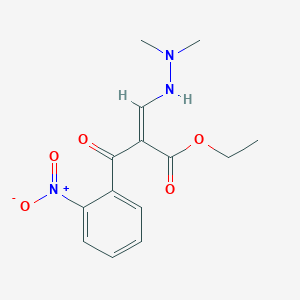
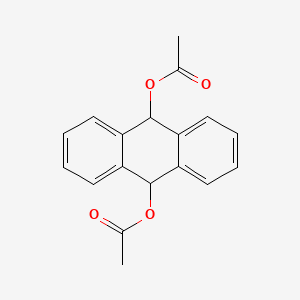
![[2-Acetyloxy-4-(4-methyl-5-phenyltriazol-2-yl)phenyl]methyl acetate](/img/structure/B8043219.png)
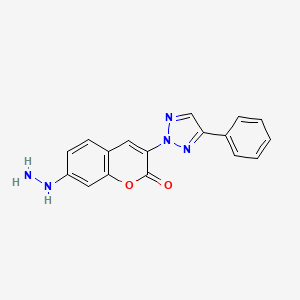
![5-amino-2-[(E)-2-(4-hydroxy-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043241.png)
![2-[2-(4-Chloropyrazol-1-yl)-1-benzofuran-6-yl]-4-ethyl-5-methyltriazole](/img/structure/B8043248.png)
